molecular formula C4H6N4OS B15053374 (3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one

(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one

Cat. No.: B15053374
M. Wt: 158.18 g/mol
InChI Key: GUPCSRQTWWHGMO-XIXRPRMCSA-N
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Description

(3aR,6aS)-5-Thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one is a bicyclic thioglycoluril derivative characterized by a fused imidazo[4,5-d]imidazole core with a thioxo (C=S) group at position 3. Its stereochemistry (3aR,6aS) confers distinct reactivity and biological activity. The compound has garnered attention in medicinal chemistry due to its fungicidal properties and structural versatility for derivatization . Key physicochemical properties include a molecular formula of C₄H₈N₄O and a molecular weight of 128.13 g/mol . Its synthesis typically involves condensation reactions of thiourea with glyoxal derivatives or substitution of preformed imidazolidine-thione precursors .

Properties

Molecular Formula

C4H6N4OS

Molecular Weight

158.18 g/mol

IUPAC Name

(3aR,6aS)-5-sulfanylidene-1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazol-2-one

InChI

InChI=1S/C4H6N4OS/c9-3-5-1-2(6-3)8-4(10)7-1/h1-2H,(H2,5,6,9)(H2,7,8,10)/t1-,2+

InChI Key

GUPCSRQTWWHGMO-XIXRPRMCSA-N

Isomeric SMILES

[C@@H]12[C@@H](NC(=O)N1)NC(=S)N2

Canonical SMILES

C12C(NC(=O)N1)NC(=S)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one typically involves the formation of the imidazole ring through cyclization reactions. One common method involves the reaction of appropriate diamines with carbon disulfide under controlled conditions to form the desired imidazole ring structure . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. Additionally, the imidazole ring can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of (3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one are heavily influenced by substituents at the N1 and S5 positions. Below is a detailed comparison with its derivatives and analogs:

Substituent Effects on Fungicidal Activity

  • S-Alkyl Derivatives: Ethyl substituent (5-ethylthio): Exhibits elevated activity against Candida albicans (MIC: 0.5–1.0 µg/mL) and low cytotoxicity (IC₅₀ > 100 µM in human cell lines) . Propyl/Butyl substituents: Increased alkyl chain length enhances antifungal activity against phytopathogenic fungi (e.g., Fusarium spp.), surpassing triadimefon (a commercial fungicide) in efficacy . Arylallylideneamino substituents: Derivatives with unsubstituted phenyl or furyl rings show the highest growth inhibition (80–90% at 50 µg/mL) .

Impact of N1 Substituents on Physicochemical Properties

Compound (N1 Substituent) Melting Point (°C) Yield (%) Key Bioactivity Toxicity Profile
1-Methyl (1a) 260–261 50 Moderate antifungal activity Not reported
1-Ethyl (1d) 256–258 58 High anti-Candida activity Low cytotoxicity
1-(2-Hydroxyethyl) (1h) 250–252 54 Improved solubility Low hemotoxicity
1-(4-Methoxybenzyl) (1m) 264–265 65 Enhanced lipophilicity Moderate cytotoxicity
1-Cyclohexyl (1c) 294–296 65 Low solubility, limited activity High cytotoxicity

Synthesis Notes:

  • Derivatives with hydroxyalkyl groups (e.g., 1h, 1i) are synthesized via nucleophilic substitution or condensation, yielding 15–54% .
  • Bulky substituents (e.g., tert-butyl, 1f) reduce solubility but improve thermal stability (mp 278–280°C) .

Mechanistic Insights

  • Thioglycoluril Core : The thioxo group at S5 enhances electrophilicity, facilitating interactions with fungal cytochrome P450 enzymes .
  • SAR Trends :
    • Hydrophobic substituents (e.g., aryl, long alkyl chains) improve membrane permeability and target binding .
    • Hydroxy groups (e.g., 1h, 1i) reduce cytotoxicity by increasing metabolic clearance .

Key Research Findings

Fungicidal Optimization : S-ethyl and S-propyl derivatives demonstrate the best balance of potency and safety, with 3a and 3g (ethylthio derivatives) showing >90% fungal inhibition at 10 µg/mL and IC₅₀ > 100 µM in human cells .

Structural Flexibility : The imidazo[4,5-d]imidazole scaffold tolerates diverse substituents, enabling tailored pharmacokinetic profiles .

Stereochemical Influence : The (3aR,6aS) configuration optimizes spatial alignment for target binding, as evidenced by analogous compounds in neurological drug development .

Biological Activity

The compound (3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one , often referred to in literature as a derivative of thiosemicarbazides, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₁₄N₄O₆S
  • Molecular Weight : 262.22 g/mol
  • CAS Number : 5395-50-6

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have shown that thiosemicarbazide derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have been tested against various bacterial strains and demonstrated effective inhibition rates.
  • Anticancer Properties
    • Thiosemicarbazides have been noted for their potential anticancer effects. Research indicates that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
  • Enzyme Inhibition
    • Some derivatives of this compound have been investigated for their ability to inhibit specific enzymes linked to disease processes. For example, inhibition of certain kinases or proteases can lead to therapeutic benefits in conditions such as cancer or inflammation.

Table 1: Antimicrobial Activity Summary

CompoundTarget BacteriaInhibition Zone (mm)Reference
(3aR,6aS)-5-thioxo...E. coli15
(3aR,6aS)-5-thioxo...S. aureus18
(3aR,6aS)-5-thioxo...P. aeruginosa12

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
(3aR,6aS)-5-thioxo...MCF-7 (Breast)25Apoptosis induction via ROS
(3aR,6aS)-5-thioxo...HeLa (Cervical)30Cell cycle arrest
(3aR,6aS)-5-thioxo...A549 (Lung)20Inhibition of PI3K/Akt pathway

Case Studies

Several case studies have highlighted the efficacy of thiosemicarbazide derivatives in clinical and laboratory settings:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry investigated the effects of various thiosemicarbazide derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability with the compound exhibiting an IC50 value of 25 µM, suggesting strong anticancer potential.
  • Case Study 2 : Research conducted on the antimicrobial properties of these compounds revealed that modifications in the thiosemicarbazide structure could enhance activity against resistant bacterial strains. The study found that specific substitutions led to increased inhibition zones in susceptibility tests.

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